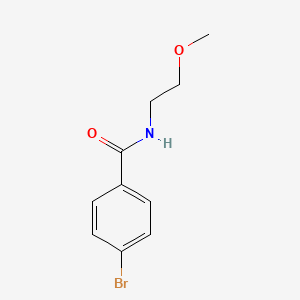

4-bromo-N-(2-methoxyethyl)benzamide

Description

4-Bromo-N-(2-methoxyethyl)benzamide (CAS: 95086-95-6) is a benzamide derivative with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol . Structurally, it consists of a 4-bromobenzoyl group linked via an amide bond to a 2-methoxyethylamine moiety. This compound is industrially relevant, with applications in agrochemicals, pharmaceuticals, and chemical intermediates . The 2-methoxyethyl substituent confers moderate polarity, balancing lipophilicity and solubility, making it a versatile scaffold for further functionalization.

Properties

CAS No. |

95086-95-6 |

|---|---|

Molecular Formula |

C10H12BrNO2 |

Molecular Weight |

258.11 g/mol |

IUPAC Name |

4-bromo-N-(2-methoxyethyl)benzamide |

InChI |

InChI=1S/C10H12BrNO2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,12,13) |

InChI Key |

QGBXZRQTBCMBMB-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxyethyl)benzamide typically involves the following steps:

Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom at the para position of the benzene ring.

Industrial Production Methods

Industrial production methods for 4-bromo-N-(2-methoxyethyl)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methoxyethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

Substitution: Various substituted benzamides depending on the nucleophile used.

Reduction: 4-bromo-N-(2-methoxyethyl)aniline.

Oxidation: 4-bromo-N-(2-carboxyethyl)benzamide.

Scientific Research Applications

4-bromo-N-(2-methoxyethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxyethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the methoxyethyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

4-Bromo-N-(2-Nitrophenyl)Benzamide

- Structure : The nitro group at the 2-position of the phenyl ring introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxyethyl group in the target compound.

- Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile, similar to the target compound’s synthesis .

- Crystallography : Exhibits two molecules (A and B) per asymmetric unit, with distinct torsion angles (C–C–N–C = –175.4° and –177.8°) due to steric effects from the nitro group .

- Applications : Primarily used in crystallographic studies rather than biological applications due to the nitro group’s reactivity .

4-Bromo-N-(3,5-Dimethoxyphenyl)Benzamide Derivatives

- Structure : Substitution with 3,5-dimethoxyphenyl enhances electron donation and steric bulk compared to the 2-methoxyethyl group.

- Biological Activity: Derivatives like C9 (IC₅₀ = 0.12–0.85 μM) inhibit FGFR1 in non-small cell lung cancer (NSCLC) cell lines, attributed to methoxy groups improving binding affinity .

- Synthesis : Catalyzed by DMAP in pyridine, yielding derivatives with varied substituents (e.g., sulfonamides, aliphatic chains) .

- Physicochemical Data : Higher molecular weights (e.g., A7 : 419.18 g/mol) and melting points (e.g., C5 : 196.6–199.3°C) compared to the target compound .

4-Bromo-N-[2-(Dimethylamino)Ethyl]Benzamide

- Structure: The dimethylamino group is a stronger electron donor than methoxyethyl, increasing solubility in polar solvents.

- Properties: Molecular weight = 271.15 g/mol; the amino group enables protonation, enhancing aqueous solubility .

Structural and Electronic Comparisons

- Electron-Donating vs. Withdrawing Groups :

- Conformational Flexibility :

- The 2-methoxyethyl group’s flexible chain allows adaptive binding, whereas rigid nitro or dimethoxy substituents restrict conformational freedom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.